Enhanced Hydrophobicity (LogP) of Fmoc-Phe(F5)-OH Versus Non‑Fluorinated Fmoc-Phe-OH
Fmoc-Phe(F5)-OH exhibits a significantly higher calculated partition coefficient (LogP) than the non‑fluorinated parent compound, Fmoc-Phe-OH. The increased lipophilicity can enhance peptide–membrane interactions and influence retention time in reversed‑phase HPLC purification [1].
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.59 |
| Comparator Or Baseline | Fmoc-Phe-OH, LogP = 4.61 |
| Quantified Difference | ΔLogP ≈ +0.98 (ca. 21% increase) |
| Conditions | Computed LogP (in silico) – XLogP3 / ChemAxon |
Why This Matters
A higher LogP indicates greater hydrophobicity, which can be critical for designing peptides intended to cross biological membranes or for tuning the retention behavior of peptide intermediates during preparative HPLC.
- [1] Molbase. Fmoc-L-phenylalanine (Fmoc-Phe-OH) – LogP 4.61190. View Source
